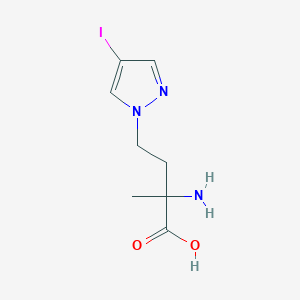
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic organic compound that features a pyrazole ring substituted with an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent such as N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Amino acid formation: The iodinated pyrazole is then coupled with a suitable amino acid precursor under conditions that promote the formation of the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki or Heck coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce more complex biaryl or heteroaryl compounds.
科学的研究の応用
2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Material science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-Amino-4-(4-bromo-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)-2-methylbutanoic acid
- 2-Amino-4-(4-fluoro-1h-pyrazol-1-yl)-2-methylbutanoic acid
Uniqueness
The uniqueness of 2-Amino-4-(4-iodo-1h-pyrazol-1-yl)-2-methylbutanoic acid lies in the presence of the iodine atom, which can impart distinct reactivity and properties compared to its halogenated analogs. The iodine atom can participate in unique substitution and coupling reactions, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C8H12IN3O2 |
|---|---|
分子量 |
309.10 g/mol |
IUPAC名 |
2-amino-4-(4-iodopyrazol-1-yl)-2-methylbutanoic acid |
InChI |
InChI=1S/C8H12IN3O2/c1-8(10,7(13)14)2-3-12-5-6(9)4-11-12/h4-5H,2-3,10H2,1H3,(H,13,14) |
InChIキー |
SMJJJJXNHCEKLI-UHFFFAOYSA-N |
正規SMILES |
CC(CCN1C=C(C=N1)I)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















